Unique Target Engagement: Selective Inhibition of CRMP2-Ubc9 Interaction vs. Direct NaV1.7 Blockers
AZ194 is the only tool compound that directly inhibits the CRMP2-Ubc9 protein-protein interaction, a mechanism not shared by direct NaV1.7 channel blockers like PF-05089771 or ProTx-II. Microscale thermophoresis (MST) confirmed that AZ194 binds to CRMP2 and disrupts the CRMP2-Ubc9 interaction in a concentration-dependent manner [1]. In contrast, PF-05089771 acts as a direct arylsulfonamide pore blocker (IC50 11 nM on hNaV1.7) , and ProTx-II is a peptide gating modifier (IC50 0.3 nM) [2].
| Evidence Dimension | Molecular mechanism of action |
|---|---|
| Target Compound Data | Inhibition of CRMP2-Ubc9 interaction (MST confirmed) |
| Comparator Or Baseline | PF-05089771: direct NaV1.7 pore blocker; ProTx-II: direct NaV1.7 gating modifier |
| Quantified Difference | Mechanistically distinct (indirect/allosteric vs. direct block) |
| Conditions | In vitro binding assay (MST) and cellular electrophysiology |
Why This Matters
Selection of AZ194 is mandatory for experiments interrogating the CRMP2-SUMOylation-NaV1.7 trafficking axis; direct channel blockers cannot serve as controls for this pathway.
- [1] Fig. 1E. Microscale thermophoresis of CRMP2-Ubc9 interaction with 194. PMC Figure. 2025. View Source
- [2] ProbeChem. ProTx II (Protoxin II) - Selective NaV1.7 Channel Blocker. View Source
